molecular formula C16H19N B11884708 N-(2-Methyl-1-phenylpropyl)aniline CAS No. 68230-42-2

N-(2-Methyl-1-phenylpropyl)aniline

Cat. No.: B11884708
CAS No.: 68230-42-2
M. Wt: 225.33 g/mol
InChI Key: WJPUHWWOXVFGQJ-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenylpropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) substituted with a 2-methyl-1-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-phenylpropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 2-methyl-1-phenylpropyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Aniline and 2-methyl-1-phenylpropyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the halide.

    Solvent: The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound. This process involves:

    Starting Material: 2-methyl-1-phenylpropyl nitrobenzene.

    Catalyst: A suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel.

    Reaction Conditions: The reaction is carried out under hydrogen gas at elevated pressures and temperatures.

    Solvent: Common solvents include ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-phenylpropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(2-Methyl-1-phenylpropyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-phenylpropyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cell surface receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

N-(2-Methyl-1-phenylpropyl)aniline can be compared with other similar compounds, such as:

    N-Methylaniline: Similar in structure but with a methyl group instead of the 2-methyl-1-phenylpropyl group.

    N-Phenylpropylamine: Lacks the methyl group on the propyl chain.

    N-Phenyl-2-propylamine: Similar but with a different substitution pattern on the propyl chain.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

68230-42-2

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-(2-methyl-1-phenylpropyl)aniline

InChI

InChI=1S/C16H19N/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-13,16-17H,1-2H3

InChI Key

WJPUHWWOXVFGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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